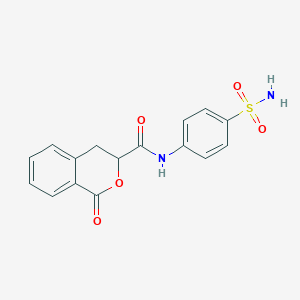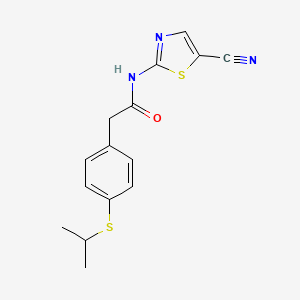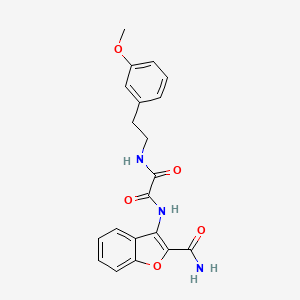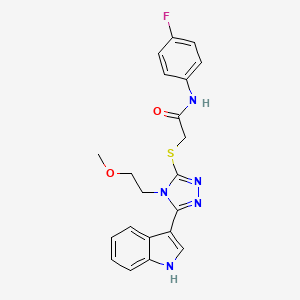
1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
An efficient, eco-friendly, simple, and green synthesis method has been developed for a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives . The synthesis was carried out in ethanol at room temperature under green conditions, yielding up to 90% . The molecular structures of the synthesized compounds were verified using spectroscopic methods .Molecular Structure Analysis
The molecular structure of “1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide” was confirmed using spectroscopic methods . The compound has a molecular formula of C16H14N2O5S and a molecular weight of 346.36.Chemical Reactions Analysis
The compound was synthesized using an efficient, operationally simple, and convenient green synthesis method . This method involved the use of ethanol at room temperature in green conditions . The synthesized compounds exhibited good binding affinity to SARS-CoV-2 Mpro enzyme .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular formula of C16H14N2O5S and a molecular weight of 346.36. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Structural Characterization
- Synthetic Methods and Spectral Characterization : A study described the synthesis of new heterocyclic compounds through acetylation and nucleophilic substitution reactions, which could be foundational for investigating pharmacological activities of similar compounds including 1-oxo-N-(4-sulfamoylphenyl)isochroman-3-carboxamide (Zaki, Radwan, & El-Dean, 2017).
- Crystal Structures of Related Compounds : Research on the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed insights into their planar molecular structures and conformations, which can inform the design and synthesis of related sulfonamide compounds (Gomes, Low, Cagide, & Borges, 2015).
Potential Biological Activities
- Carbonic Anhydrase Inhibitors : Studies have identified sulfonamide derivatives as potent inhibitors of carbonic anhydrase isoenzymes, demonstrating their potential therapeutic applications in treating diseases associated with aberrant enzyme activity (Supuran, Maresca, Gregáň, & Remko, 2013).
- Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators : Sulfamoyl-4-oxoquinoline-3-carboxamides have been synthesized and evaluated for their ability to correct defective gating of the CFTR chloride channel, a key therapeutic target in cystic fibrosis (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
Physicochemical and Theoretical Studies
- Conformational and Theoretical Analysis : Research on the conformation and theoretical properties of related carboxamides and their metal complexes offers insights into their structural characteristics and potential interactions with biological targets (Aktan, Gündüzalp, & Özmen, 2017).
Mechanism of Action
Target of Action
Similar compounds such as laquinimod and benzenesulfonamide derivatives have been reported to interact with immunomodulatory targets and carbonic anhydrase IX respectively.
Mode of Action
It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase ix , which plays a crucial role in maintaining pH homeostasis in tumor cells .
Biochemical Pathways
The inhibition of carbonic anhydrase ix by similar compounds can disrupt ph homeostasis in tumor cells, affecting their survival and proliferation .
Pharmacokinetics
Similar compounds such as laquinimod are metabolized by the cytochrome p450 3a4 enzyme .
Result of Action
The inhibition of carbonic anhydrase ix by similar compounds can lead to the disruption of ph homeostasis in tumor cells, potentially leading to their death .
Action Environment
Factors such as ph and the presence of specific enzymes can influence the action of similar compounds .
Future Directions
The synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives could be potential candidates for COVID-19 drug development . To confirm these drugs’ antiviral efficacy in vivo, more research is required . With very little possibility of failure, this proven method could aid in the search for the SARS-CoV-2 pandemic’s desperately needed medications .
Properties
IUPAC Name |
1-oxo-N-(4-sulfamoylphenyl)-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)14-9-10-3-1-2-4-13(10)16(20)23-14/h1-8,14H,9H2,(H,18,19)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEODLPKIKCSUJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2753631.png)
![N-{2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)


![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)
![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)
![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)


![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)
